molecular formula C12H15NO3 B7473404 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

カタログ番号 B7473404
分子量: 221.25 g/mol
InChIキー: JHWLAVAZDVAIKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide, also known as MDL-100,453, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a highly potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. The development of MDL-100,453 has opened up new avenues for studying the role of the dopamine D3 receptor in these disorders and for developing novel therapeutic approaches.

作用機序

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide is a highly potent and selective antagonist of the dopamine D3 receptor. As an antagonist, it binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor, which can have various effects depending on the specific context.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in animal models. These effects include a decrease in drug-seeking behavior, an increase in locomotor activity, and improvements in cognitive function. These effects are thought to be mediated by the modulation of the dopamine D3 receptor in specific brain regions.

実験室実験の利点と制限

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has several advantages for use in lab experiments. It is highly potent and selective, which allows for precise modulation of the dopamine D3 receptor. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

将来の方向性

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of even more effective therapies for addiction, depression, and schizophrenia. Another area of interest is the exploration of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide and how these effects can be optimized for therapeutic benefit.

合成法

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The process is highly efficient and yields the compound in high purity.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of the dopamine D3 receptor in addiction. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can effectively block the reinforcing effects of drugs of abuse, such as cocaine and heroin, in animal models. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for addiction.
Another area of research is the role of the dopamine D3 receptor in depression and schizophrenia. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can modulate the activity of the dopamine D3 receptor in animal models of these disorders, leading to improvements in symptoms. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for these disorders.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWLAVAZDVAIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。